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molecular formula C7H6ClN3O2S B046051 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 112566-17-3

2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Cat. No. B046051
M. Wt: 231.66 g/mol
InChI Key: BXXPRKKQWHQWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04994571

Procedure details

A solution of 4.6 g of 2-chloroimidazo[1,2-a]pyridine- 3-sulfonyl chloride in 60 ml of acetonitrile is added to 60 ml of aqueous ammonia under cooling and the mixture is stirred at room temperature for 2 hours. The acetonitrile is distilled off under reduced pressure and the resulting crystals are collected by filtration and washed with water to give 3.8 g of the title compound. Recrystallization from dilute ethanol gives colorless needles.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11](Cl)(=[O:13])=[O:12].[NH3:15]>C(#N)C>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11]([NH2:15])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
N
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
DISTILLATION
Type
DISTILLATION
Details
The acetonitrile is distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting crystals are collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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